O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is a chemical compound known for its applications in various fields, particularly in agriculture as an insecticide. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is known for its effectiveness in controlling pests and its relatively low persistence in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate typically involves the reaction of 6-methoxypyrimidine-4-ol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
6-Methoxypyrimidine-4-ol+O,O-dimethyl phosphorochloridothioate→O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxypyrimidine-4-ol and dimethyl phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 6-Methoxypyrimidine-4-ol and dimethyl phosphorothioic acid.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying phosphorothioate chemistry.
Biology: Investigated for its effects on various biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as an acetylcholinesterase inhibitor.
Industry: Primarily used as an insecticide to control pests in agriculture.
Wirkmechanismus
The primary mechanism of action of O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etrimfos: Another phosphorothioate ester with similar insecticidal properties.
Pirimiphos-methyl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
O-(6-Methoxypyrimidin-4-yl) O,O-dimethyl phosphorothioate is unique due to its specific methoxy substitution on the pyrimidine ring, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
74460-08-5 |
---|---|
Molekularformel |
C7H11N2O4PS |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
dimethoxy-(6-methoxypyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11N2O4PS/c1-10-6-4-7(9-5-8-6)13-14(15,11-2)12-3/h4-5H,1-3H3 |
InChI-Schlüssel |
TXJBWZQSXUJEIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=N1)OP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.